molecular formula C23H17ClFNO5S B12126981 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12126981
M. Wt: 473.9 g/mol
InChI Key: PLMHRARXJNVQOU-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a 3-hydroxy group and distinct aryl substituents at positions 1, 4, and 3. Its structure includes a 3-chloro-4-methoxyphenyl group (position 1), a phenylsulfonyl moiety (position 4), and a 2-fluorophenyl group (position 5). The presence of electron-withdrawing groups (e.g., sulfonyl, chloro, fluoro) and electron-donating methoxy groups creates a complex electronic profile, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C23H17ClFNO5S

Molecular Weight

473.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(3-chloro-4-methoxyphenyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H17ClFNO5S/c1-31-19-12-11-14(13-17(19)24)26-20(16-9-5-6-10-18(16)25)22(21(27)23(26)28)32(29,30)15-7-3-2-4-8-15/h2-13,20,27H,1H3

InChI Key

PLMHRARXJNVQOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro, methoxy, fluorophenyl, hydroxy, and phenylsulfonyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: Yields vary significantly (9–63%), influenced by substituent bulk and reaction conditions. For example, trifluoromethyl groups () reduce yield due to steric and electronic effects , while phenol derivatives () achieve higher yields via straightforward substitution .
  • Role of Sulfonyl Group : The target compound’s phenylsulfonyl group is unique among the compared compounds. This strongly electron-withdrawing moiety likely increases polarity and stability compared to acyl () or methylbenzoyl groups .
  • Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., thiophene in ) .

Physicochemical and Pharmacological Comparisons

Melting Points and Stability

  • This suggests that hydrogen-bonding groups (hydroxy, sulfonyl) enhance crystallinity.

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H17_{17}ClFNO3_{3}S
  • Molecular Weight : 397.86 g/mol

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Pyrrole Ring : A five-membered heterocyclic ring that is known for its diverse biological properties.
  • Chloro and Methoxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.
  • Phenylsulfonyl Group : Known to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
A549 (Lung)26
HCT116 (Colon)0.39 ± 0.06
MCF-7 (Breast)0.46 ± 0.04

The anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Kinases : It has been shown to inhibit Aurora-A kinase, which is crucial for cell division.

Anti-inflammatory Properties

Pyrrole derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially reducing cytokine production and inhibiting pro-inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Study 1: Anticancer Screening

In a study by Walid Fayad et al., the compound was screened as part of a larger drug library against multicellular spheroids to assess its anticancer potential. The results indicated promising cytotoxicity, particularly against HCT116 and MCF-7 cell lines, suggesting its viability as an anticancer agent .

Study 2: In Vivo Efficacy

Another research initiative focused on the in vivo efficacy of similar pyrrole compounds in animal models. These studies demonstrated significant tumor reduction and highlighted the importance of further pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

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